5-(2-Chlorophenyl)-8,9-bis(diphenylphosphoryl)-3-oxa-4-azatricyclo[5.2.1.02,6]dec-4-ene
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Overview
Description
5-(2-Chlorophenyl)-8,9-bis(diphenylphosphoryl)-3-oxa-4-azatricyclo[52102,6]dec-4-ene is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
The synthesis of 5-(2-Chlorophenyl)-8,9-bis(diphenylphosphoryl)-3-oxa-4-azatricyclo[5.2.1.02,6]dec-4-ene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cycloaddition reactions, where cyclopentadiene reacts with nitrosocarbonyl intermediates to form hetero Diels-Alder cycloadducts . These intermediates are then further elaborated to introduce the diphenylphosphoryl groups and the 2-chlorophenyl moiety under specific reaction conditions . Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced catalytic systems and continuous flow reactors.
Chemical Reactions Analysis
5-(2-Chlorophenyl)-8,9-bis(diphenylphosphoryl)-3-oxa-4-azatricyclo[5.2.1.02,6]dec-4-ene undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydride donors, resulting in the formation of reduced analogs.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 5-(2-Chlorophenyl)-8,9-bis(diphenylphosphoryl)-3-oxa-4-azatricyclo[5.2.1.02,6]dec-4-ene exerts its effects involves modulation of calcium ion channels and NMDA receptors. The compound binds to these molecular targets, inhibiting calcium influx and preventing excitotoxicity, which is a key factor in neurodegenerative processes . Molecular docking studies have shown that the compound can bind in a manner similar to known NMDA receptor antagonists .
Comparison with Similar Compounds
Compared to other similar compounds, such as 8-benzyl-5-phenyl-3-oxa-4,8-diaza-tricyclo[5.2.1.02,6]dec-4-ene and 10-(diphenylmethylene)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione, 5-(2-Chlorophenyl)-8,9-bis(diphenylphosphoryl)-3-oxa-4-azatricyclo[5.2.1.02,6]dec-4-ene is unique due to its specific substitution pattern and the presence of diphenylphosphoryl groups . These structural differences confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-(2-chlorophenyl)-8,9-bis(diphenylphosphoryl)-3-oxa-4-azatricyclo[5.2.1.02,6]dec-4-ene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H32ClNO3P2/c39-33-24-14-13-23-30(33)35-34-31-25-32(36(34)43-40-35)38(45(42,28-19-9-3-10-20-28)29-21-11-4-12-22-29)37(31)44(41,26-15-5-1-6-16-26)27-17-7-2-8-18-27/h1-24,31-32,34,36-38H,25H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVIZMMZCSLVDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3C(C1C(C2P(=O)(C4=CC=CC=C4)C5=CC=CC=C5)P(=O)(C6=CC=CC=C6)C7=CC=CC=C7)ON=C3C8=CC=CC=C8Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H32ClNO3P2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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